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Compound of Interest

Compound Name: Methylphosphinic acid

Cat. No.: B1240025 Get Quote

Disclaimer: Publicly accessible, quantitative spectroscopic data for methylphosphinic acid
(CAS: 4652-43-1; Formula: CH₅O₂P) is exceptionally limited. While spectral database entries

exist, specific data points are often not disclosed in publicly available sources. This guide

provides a framework for analysis and detailed experimental protocols based on established

methodologies for related organophosphorus compounds. The data tables below are presented

as templates for expected results, but could not be populated with experimental values from

the available literature.

Introduction
Methylphosphinic acid is a phosphorus-containing organic compound with the structure

CH₃P(H)(O)OH. It is distinct from the more commonly cited methylphosphonic acid, CH₃P(O)

(OH)₂. As an organophosphorus compound, its structural elucidation and characterization rely

heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the

expected spectroscopic features and provides generalized, yet detailed, protocols for acquiring

such data, tailored for professionals in research and drug development.

Spectroscopic Data Summary
The following tables are structured to present the core spectroscopic data for

methylphosphinic acid. Due to the aforementioned limitations in publicly available data, these

tables remain unpopulated. They serve as a template for organizing experimental findings.
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Table 1: Nuclear Magnetic Resonance (NMR) Data for Methylphosphinic Acid Note: No

quantitative experimental data for ¹H, ¹³C, and ³¹P NMR of methylphosphinic acid could be

retrieved from public sources. Predicted data may vary significantly based on the solvent and

software used.

Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H
Data not

available

Data not

available

Data not

available
P-CH₃

¹H
Data not

available

Data not

available

Data not

available
P-H

¹H
Data not

available

Data not

available

Data not

available
O-H

¹³C
Data not

available

Data not

available

Data not

available
P-CH₃

³¹P
Data not

available

Data not

available

Data not

available
-

Table 2: Infrared (IR) Spectroscopy Data for Methylphosphinic Acid Note: No quantitative

experimental IR absorption data for methylphosphinic acid could be retrieved from public

sources. Expected characteristic absorptions are listed based on functional groups.
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Wavenumber
(cm⁻¹)

Intensity (s, m, w,
br)

Vibration Type Functional Group

~2350 strong, sharp P-H stretch Phosphinic acid

~2500-3000 very broad O-H stretch
Carboxylic acid-like

dimer

~1650-1700 medium O-H bend
Carboxylic acid-like

dimer

~1200-1300 strong P=O stretch Phosphinyl group

~900-1050 strong P-O stretch Phosphinyl group

Table 3: Mass Spectrometry (MS) Data for Methylphosphinic Acid Note: No experimental

mass spectrometry data for methylphosphinic acid could be retrieved from public sources.

Theoretical values are provided.

Ionization Mode
Mass-to-Charge
(m/z)

Relative Intensity
(%)

Proposed
Fragment

ESI- 79.00 Data not available [M-H]⁻

ESI+ 81.01 Data not available [M+H]⁺

ESI+ 103.00 Data not available [M+Na]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of solid

organophosphorus acids like methylphosphinic acid.

This protocol outlines the acquisition of ¹H, ¹³C, and ³¹P NMR spectra. The high natural

abundance and spin-1/2 nucleus of ³¹P make it a highly sensitive and informative nucleus for

analyzing organophosphorus compounds.[1][2]

3.1.1 Sample Preparation
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Weigh approximately 5-10 mg of dry methylphosphinic acid.

Select an appropriate deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in which the

analyte is soluble. For organophosphorus acids, D₂O is often suitable.

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before

transferring to a 5 mm NMR tube.

If required, add a small quantity of an internal standard (e.g., TMS for ¹H/¹³C in non-aqueous

solvents, or a known concentration of a stable phosphate compound for ³¹P qNMR).

3.1.2 Instrument Parameters (General for a 400-600 MHz Spectrometer)

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ³¹P frequencies. Perform automated

or manual shimming to optimize magnetic field homogeneity.

¹H NMR:

Pulse Sequence: Standard single pulse (zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, should be >5 times the

longest T₁).

Spectral Width: -2 to 12 ppm.

Number of Scans: 8-16, depending on concentration.

¹³C NMR:

Pulse Sequence: Standard proton-decoupled pulse sequence (zgpg30).

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or higher, as ¹³C has low natural abundance and sensitivity.
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³¹P NMR:

Pulse Sequence: Can be run proton-coupled or decoupled. A standard single pulse with

proton decoupling is common for chemical shift determination.

Reference: Use an external standard of 85% H₃PO₄ (δ = 0.0 ppm).

Relaxation Delay (d1): 5-10 seconds to ensure full relaxation.

Spectral Width: Broad, e.g., -50 to 50 ppm, to cover a wide range of possible phosphorus

environments.

Number of Scans: 64-128.

3.1.3 Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

Integrate signals and analyze multiplicities and coupling constants.

This protocol is suitable for acquiring an IR spectrum of a solid organic acid using an

Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal

sample preparation.

3.2.1 Sample Preparation

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.
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Place a small amount (1-2 mg) of the solid methylphosphinic acid powder onto the center

of the ATR crystal, ensuring complete coverage of the crystal surface.

Lower the press arm and apply consistent pressure to ensure firm contact between the

sample and the crystal.

3.2.2 Instrument Parameters

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16 to 32 scans to achieve a good signal-to-noise ratio.

Data Format: Transmittance.

3.2.3 Data Analysis

Identify major absorption bands and record their wavenumbers (cm⁻¹).

Characterize the intensity of bands (strong, medium, weak) and their shape (sharp, broad).

Assign bands to specific functional group vibrations (e.g., O-H, P=O, P-H) by consulting

correlation tables.

This protocol describes a general method for analyzing a polar, non-volatile compound like

methylphosphinic acid using liquid chromatography coupled with electrospray ionization

mass spectrometry (LC-MS).

3.3.1 Sample Preparation

Prepare a stock solution of methylphosphinic acid at 1 mg/mL in a suitable solvent (e.g.,

water or methanol).

From the stock solution, prepare a dilute sample for injection (e.g., 1-10 µg/mL) using the

mobile phase as the diluent to ensure compatibility.

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
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3.3.2 LC-MS Parameters

Liquid Chromatography (LC):

Column: A reverse-phase column (e.g., C18) is often used, but for highly polar analytes, a

HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column may

provide better retention.

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a

small amount of an acid modifier like 0.1% formic acid (for positive ion mode) or a basic

modifier like ammonium hydroxide (for negative ion mode), is typical.[3]

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS):

Ion Source: Electrospray Ionization (ESI).

Polarity: Analyze in both positive and negative ion modes to maximize information. For

acids, negative mode ([M-H]⁻) is often more sensitive.

Scan Range: m/z 50-500.

Source Parameters: Optimize capillary voltage, gas flow (nebulizer, drying gas), and

source temperature according to the instrument manufacturer's guidelines. For ESI, typical

values are 3-4 kV for the capillary voltage and 250-350 °C for the drying gas temperature.

[3]

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis

(MS/MS) on the parent ion of interest (e.g., m/z 79 in negative mode). Select the parent

ion in the first mass analyzer, fragment it via collision-induced dissociation (CID), and

analyze the resulting fragment ions in the second mass analyzer.

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like methylphosphinic acid.

General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis
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Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic

characterization of a pure chemical compound.
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Conclusion
While a comprehensive, publicly available dataset for methylphosphinic acid remains elusive,

this guide provides the necessary framework for its analysis. The detailed protocols for NMR,

IR, and Mass Spectrometry are based on established best practices for analogous

organophosphorus compounds and should yield high-quality data. The successful

characterization of methylphosphinic acid will depend on the careful application of these

multi-technique spectroscopic approaches, allowing for unambiguous structural confirmation

and purity assessment, which are critical for research, development, and quality control

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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